Product packaging for Ethyl N-(3-phenylpropyl)carbamate(Cat. No.:CAS No. 185910-72-9)

Ethyl N-(3-phenylpropyl)carbamate

Cat. No.: B051091
CAS No.: 185910-72-9
M. Wt: 207.27 g/mol
InChI Key: BCKQSWQBXQAIBF-UHFFFAOYSA-N
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Description

Ethyl N-(3-phenylpropyl)carbamate is a synthetic carbamate derivative of interest in medicinal chemistry and biochemical research. Carbamates are a significant class of compounds known for their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in neuroscience and pharmacology . The core carbamate functional group is a common feature in several approved therapeutic agents and research compounds, underscoring its relevance in drug discovery . Key Research Applications & Value: Cholinesterase Inhibition: Carbamates often act as pseudo-irreversible inhibitors of cholinesterases. They carbamoylate the serine residue in the enzyme's active site, leading to a temporary inhibition of the enzyme . This mechanism is central to research on neurodegenerative conditions, and structural analogs are investigated for their potential to restore cholinergic function . Building Block for Drug Discovery: This compound serves as a valuable chemical intermediate for synthesizing more complex molecules. The phenylpropyl chain offers lipophilicity that can influence the compound's ability to cross biological membranes, while the carbamate group can be utilized for further chemical modifications . Anti-inflammatory Research: Some ethynylphenyl carbamate derivatives have demonstrated dual-action potential by not only inhibiting AChE but also suppressing inflammation, suggesting a link to the cholinergic anti-inflammatory pathway . While the specific activity of this compound requires verification, it highlights a key research area for carbamate structures. Handling & Disclaimer: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions, wearing suitable protective equipment and referring to the relevant safety data sheet (SDS). The specific CAS number, purity, and analytical data for this lot are provided above.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B051091 Ethyl N-(3-phenylpropyl)carbamate CAS No. 185910-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(3-phenylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)13-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKQSWQBXQAIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical and Spectroscopic Characterization of Ethyl N 3 Phenylpropyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR (¹H-NMR) analysis of Ethyl N-(3-phenylpropyl)carbamate reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.15-7.30 ppm. The protons of the ethyl group's methylene (B1212753) (-CH2-) adjacent to the oxygen atom are observed as a quartet around δ 4.07 ppm, while the terminal methyl (-CH3) protons present as a triplet near δ 1.22 ppm. The methylene protons of the propyl chain show characteristic signals: the one adjacent to the nitrogen at approximately δ 3.19 ppm (a triplet), the one adjacent to the phenyl group at about δ 2.65 ppm (a triplet), and the central methylene group as a multiplet around δ 1.84 ppm. A broad singlet corresponding to the N-H proton is also typically observed.

Table 1: ¹H-NMR Chemical Shift Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity
Phenyl H7.15-7.30Multiplet
-NH-~5.0Broad Singlet
-O-CH₂ -CH₃4.07Quartet
-NH-CH₂ -3.19Triplet
Ph-CH₂ -2.65Triplet
-CH₂-CH₂ -CH₂-1.84Multiplet
-CH₂-CH₃ 1.22Triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

In the ¹³C-NMR spectrum of this compound, the carbonyl carbon of the carbamate (B1207046) group is characteristically found downfield at approximately δ 156.8 ppm. rsc.org The aromatic carbons of the phenyl ring produce signals between δ 125.9 and 141.8 ppm. rsc.org The carbon of the ethyl group's methylene (-CH2-) bonded to the oxygen atom appears around δ 60.5 ppm, and the methyl (-CH3) carbon is observed at about δ 14.7 ppm. rsc.org For the propyl chain, the carbon attached to the nitrogen is found at roughly δ 41.5 ppm, the carbon adjacent to the phenyl group at approximately δ 33.5 ppm, and the central carbon at about δ 31.3 ppm. rsc.org

Table 2: ¹³C-NMR Chemical Shift Data for this compound

Carbon Type Chemical Shift (δ, ppm)
C =O156.8
C (aromatic, substituted)141.8
C H (aromatic)128.5, 128.4, 125.9
-O-CH₂ -60.5
-NH-CH₂ -41.5
Ph-CH₂ -33.5
-CH₂-CH₂ -CH₂-31.3
-CH₂-CH₃ 14.7

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound displays a prominent absorption band for the N-H stretching vibration, typically in the region of 3317-3337 cm⁻¹. rsc.org The C=O (carbonyl) stretching of the carbamate group gives rise to a strong absorption band around 1696-1704 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C-N stretching vibration is found in the fingerprint region, and the C-O stretching of the ester group is also present.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
N-HStretching3317-3337 rsc.org
C=O (Carbamate)Stretching1696-1704 rsc.org
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
C-NStretchingFingerprint Region
C-O (Ester)StretchingFingerprint Region

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Under Electron Ionization (EI) conditions, this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carbamate moiety. Cleavage of the propyl chain can also occur, leading to characteristic fragment ions. A significant peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), is a common feature for compounds containing a benzyl (B1604629) group.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound. The fragmentation patterns observed in CI-MS are generally simpler than in EI-MS, often involving the loss of neutral molecules such as ethanol (B145695) or ethene from the protonated molecular ion.

X-ray Diffraction for Structural Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this analysis would provide definitive information on its molecular geometry, including bond lengths, bond angles, and torsion angles. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the solid state. researchgate.netresearchgate.net

While specific crystallographic data for this compound is not widely available in the surveyed literature, studies on similar carbamate derivatives show that the carbamate group is generally planar due to resonance. acs.org It is anticipated that the phenylpropyl group would exhibit a specific conformation relative to the carbamate moiety. The crystal structure of related compounds, such as cis- and trans-2-arylaminocyclohexyl N,N-dimethylcarbamates, has been successfully determined, providing insights into potential molecular arrangements. researchgate.net

Table 1: Predicted Crystallographic Parameters for this compound (Note: This table is predictive, based on analyses of similar compounds, as specific experimental data for this compound is not available in the cited sources.)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Molecules per Unit Cell (Z)4
Key Intramolecular InteractionsN-H···O hydrogen bonding
Key Intermolecular Interactionsπ-π stacking between phenyl rings

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex mixtures. The choice of method depends on the volatility and polarity of the compound, as well as the required sensitivity and resolution.

Gas chromatography-mass spectrometry is a premier method for the analysis of volatile and thermally stable compounds. worktribe.com For this compound, GC-MS would provide both retention time data for identification and mass spectra for structural confirmation. nih.gov The electron ionization (EI) mass spectrum is expected to show characteristic fragmentation patterns.

The fragmentation of carbamates in GC-MS often involves cleavage of the carbamate bond. acs.org For this compound, likely fragment ions would result from the loss of the ethoxy group, the entire carbamate moiety, or cleavage within the phenylpropyl chain.

Table 2: Predicted GC-MS Parameters and Major Fragmentation Ions for this compound (Note: This table is predictive, based on general fragmentation patterns of carbamates, as specific experimental data for this compound is not available in the cited sources.)

GC ParameterValueMS ParameterValue
Column5% Phenyl PolysiloxaneIonization ModeElectron Ionization (EI)
Injection Temperature250 °CIon Source Temperature230 °C
Oven Program70°C (1 min), then 10°C/min to 300°C (6 min) scispec.co.thMass Range (m/z)50-500 amu worktribe.com
Predicted Major Ions (m/z) Predicted Fragment Structure
[M]+Molecular Ion
[M-45]+Loss of -OCH₂CH₃
[M-73]+Loss of -COOCH₂CH₃
117[C₉H₁₁]⁺ (Phenylpropyl cation)
91[C₇H₇]⁺ (Tropylium ion)

UPLC-UV offers rapid and high-resolution separations, making it suitable for the analysis of this compound. chromatographyonline.com The presence of the phenyl ring in the molecule allows for sensitive detection using a UV detector. The selection of an appropriate stationary phase, typically a C18 column, and mobile phase is critical for achieving good separation. researchgate.net A gradient elution with acetonitrile (B52724) and water is commonly employed for aromatic compounds. chromatographyonline.com

Table 3: Typical UPLC-UV Conditions for the Analysis of Aromatic Carbamates (Note: This table provides a general methodology, as specific experimental data for this compound is not available in the cited sources.)

ParameterCondition
ColumnC18 reversed-phase (e.g., 1.8 µm particle size) chromatographyonline.com
Mobile PhaseGradient of Acetonitrile and Water chromatographyonline.com
Flow Rate0.4 - 0.6 mL/min
Column Temperature35 - 40 °C researchgate.net
Detection Wavelength~220 nm and ~254 nm researchgate.netresearchgate.net
Injection Volume1 - 5 µL

HPLC is a robust and widely used technique for the analysis of carbamates. s4science.atnih.gov Similar to UPLC, HPLC with UV detection can be employed for the quantification of this compound. epa.gov For enhanced sensitivity and selectivity, especially in complex matrices, post-column derivatization with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) can be used if the carbamate is first hydrolyzed to release the primary amine. s4science.atnih.gov

LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. shimadzu.comjst.vn This technique is particularly valuable for the analysis of compounds that are not amenable to GC due to low volatility or thermal instability. nih.gov For this compound, LC-MS/MS would provide excellent sensitivity and specificity, allowing for its detection at trace levels. nih.gov Multiple reaction monitoring (MRM) can be used for targeted quantification. google.comresearchgate.net

Table 4: Representative LC-MS/MS Parameters for Carbamate Analysis (Note: This table provides a general methodology, as specific experimental data for this compound is not available in the cited sources.)

LC ParameterConditionMS/MS ParameterCondition
ColumnC18 reversed-phase shimadzu.comIonization ModeElectrospray Ionization (ESI), Positive
Mobile PhaseAcetonitrile/Water with Formic Acid shimadzu.comPrecursor Ion (m/z)[M+H]⁺
Flow Rate0.2 - 0.5 mL/minProduct Ions (m/z)Dependent on fragmentation
Injection Volume5 - 20 µLCollision EnergyOptimized for specific transitions

Solid-phase extraction is a widely used sample preparation technique to isolate and concentrate analytes from complex matrices prior to chromatographic analysis. sigmaaldrich.comsigmaaldrich.com For the extraction of this compound, a reversed-phase SPE cartridge, such as C18 or a polymeric sorbent, would be suitable due to the compound's aromatic and nonpolar characteristics. thermofisher.comcabidigitallibrary.org The choice of sorbent and elution solvents is critical for achieving high recovery. restek.comnih.gov Magnetic solid-phase extraction (MSPE) using functionalized magnetic nanoparticles is an emerging alternative that offers rapid and efficient extraction. acs.orgnih.govepa.gov

Table 5: General Solid-Phase Extraction Protocol for Aromatic Compounds (Note: This table provides a general methodology, as specific experimental data for this compound is not available in the cited sources.)

StepProcedure
Sorbent C18 or Polymeric Reversed-Phase thermofisher.com
Conditioning Methanol followed by Water
Sample Loading Aqueous sample solution
Washing Water or a low percentage of organic solvent in water to remove polar interferences
Elution Methanol, Acetonitrile, or Ethyl Acetate researchgate.net

Computational and Theoretical Studies of Ethyl N 3 Phenylpropyl Carbamate

Quantum Mechanical (QM) Calculations for Molecular Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl N-(3-phenylpropyl)carbamate, various QM methods are employed to predict its behavior and characteristics. These methods, differing in their level of theory and computational cost, offer a comprehensive picture of the molecule's electronic and structural landscape.

Hartree-Fock (HF) Methodologies

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a starting point for more advanced calculations. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While it neglects electron correlation, it is a valuable tool for obtaining initial geometries and wavefunctions. For a molecule like 3-phenylpropylamine (B116678), a related compound, HF calculations have been utilized to determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net These calculations are typically performed with various basis sets, such as the 6-311++G(d,p) basis set, to balance accuracy and computational expense. researchgate.net

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry due to its favorable balance of accuracy and computational cost. Unlike HF theory, DFT includes electron correlation by approximating the exchange-correlation energy as a functional of the electron density. Several functionals are commonly used:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional combines the strengths of both HF and DFT by mixing a portion of the exact HF exchange with DFT exchange and correlation functionals. It is widely used for geometry optimizations and frequency calculations of organic molecules. nih.gov For instance, in studies of similar molecules, the B3LYP method with the 6-311++G(d,p) basis set has been shown to provide results in good agreement with experimental data for vibrational frequencies and molecular geometries. nih.gov

BVP86 and PBEPBE Functionals: These are generalized gradient approximation (GGA) functionals that are also employed in the study of molecular systems. They are known for their efficiency and are often used for calculations on larger molecules or for preliminary explorations of the potential energy surface.

DFT calculations have been successfully applied to study the molecular structure, vibrational spectra, and electronic properties of various carbamate-containing compounds and related molecules. nih.govuni-muenchen.de

Semi-Empirical Methods (e.g., PM3)

Semi-empirical methods offer a computationally less intensive alternative to ab initio and DFT methods. wikipedia.org These methods simplify the HF formalism by neglecting certain integrals and introducing parameters derived from experimental data. wikipedia.org

PM3 (Parametric Method 3) is a widely used semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. nih.gov It uses a specific set of parameters to calculate molecular properties such as heats of formation and geometries. wikipedia.orgnih.gov While less accurate than higher-level methods, PM3 is useful for studying large molecules and for performing initial conformational searches to identify low-energy structures before further optimization with more rigorous methods. nih.govresearchgate.net The PM3 method has been implemented in various computational chemistry software packages and has been used to study a wide range of organic molecules. nih.gov

Molecular Geometry Optimization and Conformation Analysis

The three-dimensional structure of this compound is crucial for its function and reactivity. Computational methods are employed to find the most stable arrangement of its atoms in space, known as the optimized geometry. This involves minimizing the energy of the molecule with respect to its atomic coordinates.

The conformational flexibility of the 3-phenylpropyl chain and the ethyl carbamate (B1207046) group allows the molecule to adopt various spatial arrangements. A conformational analysis is typically performed to identify the different possible conformers and their relative energies. This can be achieved by systematically rotating key dihedral angles and calculating the energy at each step. For example, in a related imidazole (B134444) derivative, a conformational analysis was conducted by varying two selected torsional angles from -180° to +180° in 10° steps using DFT calculations. nih.gov For this compound, key dihedral angles would include those around the C-C bonds of the propyl chain and the C-N and C-O bonds of the carbamate group. The results of such an analysis would reveal the global minimum energy conformer and other low-energy conformers that may be populated at room temperature.

The following table presents a hypothetical set of optimized geometrical parameters for a stable conformer of this compound, based on typical values for similar functional groups found in related crystal structures. researchgate.net

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthC(carbonyl)O(carbonyl)1.21
Bond LengthC(carbonyl)N1.35
Bond LengthNH0.86
Bond LengthC(phenyl)C(propyl)1.51
Bond AngleO(carbonyl)C(carbonyl)N125
Bond AngleC(carbonyl)NC(propyl)121
Dihedral AngleC(phenyl)C(propyl)C(propyl)C(propyl)
Dihedral AngleHNC(carbonyl)O(carbonyl)

This table is illustrative and represents typical bond lengths and angles for the functional groups present in the molecule.

Vibrational Frequency Computations and Experimental Validation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a powerful experimental technique for characterizing molecules. Computational methods can predict the vibrational frequencies and modes of a molecule, which can then be compared with experimental spectra to aid in the assignment of observed bands.

The calculation of vibrational frequencies is typically performed at the same level of theory used for geometry optimization. researchgate.net The output of these calculations provides a list of harmonic vibrational frequencies and their corresponding normal modes, which describe the collective motion of the atoms for each vibration. For instance, in the study of N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide, vibrational frequencies were computed using the B3LYP functional with the 6-311++G(d,p) basis set. nih.gov

It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to account for the neglect of anharmonicity and other approximations in the theoretical models. This scaling generally improves the agreement between the computed and experimental spectra.

A hypothetical table of selected calculated and experimental vibrational frequencies for this compound is presented below, based on characteristic frequencies for similar molecules. nih.gov

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FT-IR)Assignment
ν(N-H)33503345N-H stretching
ν(C-H) aromatic30503055C-H stretching
ν(C-H) aliphatic29502948C-H stretching
ν(C=O)17101705Carbonyl stretching
δ(N-H)15401535N-H bending
ν(C-N)12501245C-N stretching

This table is illustrative and shows expected vibrational frequencies for the key functional groups.

Electronic Structure Analysis and Atomic Charge Distributions

Understanding the electronic structure of this compound provides insights into its reactivity, intermolecular interactions, and spectroscopic properties. Computational methods can be used to analyze the distribution of electrons within the molecule.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is useful for identifying regions of the molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For example, in a study of an imidazole derivative, the MEP was used to identify sites for intra- and intermolecular interactions. nih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the phenyl ring, indicating these as sites for electrophilic attack. The region around the N-H group would exhibit a positive potential, making it a likely site for nucleophilic attack or hydrogen bonding.

Atomic Charges: The distribution of electron density in a molecule can be quantified by assigning partial charges to each atom. Various schemes exist for calculating atomic charges, including Mulliken population analysis and Natural Bond Orbital (NBO) analysis. NBO analysis, in particular, provides a chemically intuitive picture of bonding and charge distribution. These calculated charges are valuable for understanding the polarity of the molecule and for use in molecular mechanics force fields.

The following table provides a hypothetical set of calculated Mulliken atomic charges for selected atoms in this compound.

AtomAtomic Charge (e)
O(carbonyl)-0.55
C(carbonyl)+0.60
N-0.40
H(on N)+0.30
C(alpha to phenyl)-0.15

This table is illustrative and represents expected charge distributions based on the electronegativity of the atoms and their bonding environment.

Advanced Computational Modeling Techniques

Advanced computational modeling has become an indispensable tool in chemical and pharmaceutical research, enabling the study of molecular systems at an unprecedented level of detail. These techniques allow for the simulation of molecular motion and the analysis of electronic distributions, providing a fundamental understanding of a compound's physical and chemical characteristics.

Molecular Dynamics Simulations

The general steps in performing an MD simulation for a compound like this compound would include:

System Setup: Defining the initial 3D coordinates of the molecule, often obtained from crystallographic data or generated using molecular modeling software. The molecule would then be solvated in a box of water molecules to mimic physiological conditions.

Force Field Selection: Choosing a suitable force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. Common force fields for organic molecules include AMBER, CHARMM, and OPLS.

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes or unfavorable geometries. This is followed by a period of equilibration where the temperature and pressure of the system are gradually brought to the desired values.

Production Run: The main simulation is then run for a specific duration, during which the trajectory data (positions, velocities, and energies of all atoms) is saved at regular intervals.

Analysis: The saved trajectories are analyzed to extract various properties of interest, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and interaction energies to quantify binding affinities.

Such simulations on this compound could reveal its preferred conformations in solution, its flexibility, and its potential interaction patterns with biological macromolecules.

Quantum Theory of Atoms in Molecules (QTAIM) Calculations

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to partition a molecule into its constituent atoms. Developed by Richard Bader, QTAIM provides a rigorous definition of chemical bonds, atomic properties, and molecular structure based on the principles of quantum mechanics.

At the heart of QTAIM is the analysis of the electron density, ρ(r), a physically observable quantity. The critical points of the electron density, where the gradient of ρ(r) is zero, are used to define atoms, bonds, rings, and cages. A bond critical point (BCP) located between two nuclei is indicative of a chemical bond. The properties at the BCP, such as the electron density (ρ_b), its Laplacian (∇²ρ_b), and the total energy density (H_b), provide quantitative information about the nature and strength of the bond.

Although specific QTAIM calculations for this compound are not documented in publicly accessible literature, the methodology is broadly applicable. A QTAIM analysis of this molecule would involve:

Wavefunction Calculation: First, the electronic wavefunction of the molecule is calculated using a suitable quantum chemical method, such as Density Functional Theory (DFT) or Hartree-Fock.

Electron Density Analysis: The calculated wavefunction is then used to obtain the electron density distribution.

Topological Analysis: The topology of the electron density is analyzed to locate the critical points and define the atomic basins.

From this analysis, one could characterize the various bonds within this compound. For instance, the properties of the BCPs for the C-N and C=O bonds in the carbamate group would reveal the extent of electron delocalization and the nature of the amide resonance, which is a key feature of carbamates. nih.gov Comparing these properties with those of standard single and double bonds would provide a quantitative measure of the bond orders. Furthermore, QTAIM can be used to identify and characterize weaker non-covalent interactions, such as intramolecular hydrogen bonds or van der Waals interactions, which can influence the molecule's conformation and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are a cornerstone of modern drug discovery and computational toxicology, as they allow for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent and safer molecules. nih.gov

The development of a QSAR model involves several key steps:

Data Set Selection: A dataset of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled.

Descriptor Calculation: For each compound, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological indices (e.g., connectivity indices).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using various validation techniques, such as cross-validation and external validation with a test set of compounds not used in the model development.

While a specific QSAR model for this compound is not available, numerous QSAR studies have been conducted on various classes of carbamates. For example, a QSAR study on carbamate anticonvulsants identified five crucial structural descriptors that were directly related to their bioactivity. nih.gov Another study on carbamate-based inhibitors of acetylcholinesterase developed a robust QSAR model with a high coefficient of determination (R² = 0.81), indicating a strong correlation between the selected descriptors and the inhibitory activity. acs.org

The types of descriptors often found to be significant in QSAR models of carbamates are presented in the table below.

Descriptor TypeExamplesPotential Relevance for this compound
Physicochemical Molecular Weight (MW), Molar Refractivity (MR), LogP (lipophilicity)Influences solubility, membrane permeability, and binding to hydrophobic pockets.
Electronic Dipole Moment, Atomic Charges, HOMO/LUMO energiesGoverns electrostatic interactions, hydrogen bonding capacity, and reactivity.
Topological Connectivity Indices (e.g., ¹χ), Wiener Index, Balaban IndexEncodes information about molecular size, shape, and branching.
3D Descriptors van der Waals Surface Area, Solvent Accessible Surface AreaDescribes the three-dimensional shape and size of the molecule, which is crucial for receptor binding.

A QSAR study encompassing this compound would likely utilize a combination of these descriptors to model its activity against a specific biological target. The resulting model could then be used to predict the activity of novel derivatives with modified phenylpropyl or ethyl groups, thus accelerating the discovery of new lead compounds.

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development process, as poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico ADME prediction models offer a rapid and cost-effective way to evaluate the drug-likeness of a compound in the early stages of discovery. technologynetworks.com

These predictive models are typically based on QSAR principles or machine learning algorithms trained on large datasets of compounds with experimentally determined ADME properties. A variety of online platforms and software packages are available for predicting a wide range of ADME attributes.

For this compound, a theoretical ADME profile can be generated to estimate its likely behavior in the body. While specific experimental data may be lacking, predictions can be made based on its chemical structure. A study on pyridoxine (B80251) carbamates, for instance, used in silico tools to predict physicochemical properties, pharmacokinetics, and toxicity. technologynetworks.com Similarly, ADMET profiling was conducted on a series of designed carbamate-based inhibitors of acetylcholinesterase. acs.org

The table below summarizes key ADME attributes and the likely predictions for a compound like this compound based on general principles and data from related carbamates.

ADME AttributeDescriptionPredicted Profile for this compound
Absorption Gastrointestinal (GI) Absorption: The ability of the compound to be absorbed from the gut into the bloodstream.Likely to have good GI absorption due to its moderate lipophilicity and molecular weight.
Blood-Brain Barrier (BBB) Permeation: The ability to cross the BBB and enter the central nervous system.Prediction would depend on specific models, but its structural features suggest potential for BBB permeation.
Distribution Plasma Protein Binding (PPB): The extent to which the compound binds to proteins in the blood plasma.Expected to exhibit some degree of plasma protein binding, which can affect its free concentration and half-life.
Volume of Distribution (Vd): A measure of how widely the compound is distributed in the body's tissues.Likely to have a moderate volume of distribution.
Metabolism Cytochrome P450 (CYP) Inhibition/Metabolism: The potential to inhibit or be metabolized by key drug-metabolizing enzymes.The phenyl ring and alkyl chain are potential sites for metabolism (e.g., hydroxylation). The carbamate moiety itself is susceptible to hydrolysis by esterases.
Excretion Renal/Hepatic Clearance: The rate at which the compound is removed from the body by the kidneys or liver.The compound and its metabolites would likely be excreted via both renal and hepatic routes.
Toxicity hERG Inhibition: Potential to block the hERG potassium channel, which can lead to cardiotoxicity.Would require specific prediction, but is a standard check for drug candidates.
Mutagenicity/Carcinogenicity: Potential to cause genetic mutations or cancer.Generally, simple carbamates are not considered potent mutagens, but this would need to be evaluated.

These in silico predictions provide a valuable preliminary assessment of the pharmacokinetic profile of this compound. While experimental validation is essential, these theoretical studies play a crucial role in prioritizing candidates and identifying potential liabilities early in the research and development pipeline.

Biochemical and Enzymatic Activity Investigations of Ethyl N 3 Phenylpropyl Carbamate Analogs

Enzyme Inhibition Mechanisms

The carbamate (B1207046) moiety is a well-established functional group known for its ability to interact with and inhibit various enzymes, most notably serine hydrolases. The mechanisms of inhibition by analogs of ethyl N-(3-phenylpropyl)carbamate are diverse, targeting key enzymes involved in neurotransmission and lipid metabolism.

Carbamates function as pseudoirreversible inhibitors of cholinesterases (ChEs), which include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition mechanism involves a two-step process. researchgate.net Initially, the carbamate inhibitor reversibly binds to the active site of the enzyme to form a Michaelis-like complex. researchgate.net This is followed by the carbamylation of the catalytic serine residue in the enzyme's active site, rendering the enzyme inactive as it can no longer hydrolyze its natural substrate, acetylcholine (B1216132). researchgate.net

The inhibitory potential of various carbamate analogs against AChE and BuChE has been quantified, with IC₅₀ values varying significantly based on their structural features. mdpi.com Generally, O-aromatic carbamates show weak to moderate inhibition, with many derivatives demonstrating higher selectivity for BuChE over AChE. mdpi.com

CompoundTarget EnzymeIC₅₀ (µM)Selectivity (AChE/BuChE)
2-(Phenylcarbamoyl)phenyl N,N-diphenylcarbamateAChE>1000.016
2-(Phenylcarbamoyl)phenyl N,N-diphenylcarbamateBuChE1.60
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} N,N-dimethylcarbamothioateAChE38.980.82
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} N,N-dimethylcarbamothioateBuChE47.50
2-[(4-Chlorophenyl)carbamoyl]phenyl N-methyl-N-phenylcarbamateAChE>10013.62
2-[(4-Chlorophenyl)carbamoyl]phenyl N-methyl-N-phenylcarbamateBuChE7.34
Rivastigmine (Reference)AChE119.2014.90
Rivastigmine (Reference)BuChE8.00

The rate of spontaneous reactivation is a critical parameter that depends on both the chemical structure of the inhibiting carbamate and the specific cholinesterase enzyme. policycommons.netnih.gov This regeneration must be empirically determined for each inhibitor-enzyme pair, as the half-lives of carbamylated enzymes can vary widely. nih.gov

Carbamate esters are susceptible to hydrolysis by carboxylesterases (CEs), a major pathway for their metabolism. nih.gov Studies involving various carbamates have characterized them as substrates for both rabbit liver carboxylesterase (rCE) and human liver carboxylesterase (hCE1). nih.gov The efficiency of this metabolism is dependent on the specific functional groups and linking moieties within the carbamate structure. nih.gov For example, certain carbamates of nitrophenols and beta-naphthols are readily hydrolyzed by these enzymes. nih.gov

The design of carbamate-based prodrugs often leverages this metabolic pathway. However, in some therapeutic contexts, the goal is to create carbamates that can bypass this first-pass metabolism to maintain effective concentrations of the parent compound. nih.gov Research has shown that specific carbamate ester derivatives, such as 4-isopropylphenylcarbamate, can be designed to be more resistant to esterase-mediated hydrolysis, thereby increasing the systemic exposure to the active drug. nih.gov

CompoundEnzymeVₘₐₓ (µmol/min/mg)Kₘ (µM)
4-Benzyl-piperazine-1-carboxylic acid 2-nitrophenolrCE54.41071
4-Benzyl-piperazine-1-carboxylic acid 2-nitrophenolhCE1Not reportedNot reported

Data from a study evaluating carbamates as substrates for carboxylesterases, showing preferential hydrolysis by rCE. nih.gov

The conversion of ceramide to sphingomyelin (B164518) is a key step in sphingolipid metabolism, catalyzed by the enzyme sphingomyelin synthase (SMS). plos.org This pathway is critical for maintaining cellular homeostasis, and its dysregulation is implicated in various conditions. plos.org SMS1, a key isoform of this enzyme, facilitates the transfer of a phosphocholine (B91661) head group from phosphatidylcholine to ceramide, producing sphingomyelin and diacylglycerol (DAG). plos.orgplos.org

While the inhibition of SMS is a valid therapeutic target, research into carbamate-based inhibitors has primarily focused on the reverse reaction: the hydrolysis of sphingomyelin back to ceramide. This reaction is catalyzed by sphingomyelinases (SMases). Specifically, hydrolytically stable analogs of sphingomyelin where the phosphodiester group is replaced by a carbamate moiety have been synthesized and tested as inhibitors of neutral sphingomyelinase (nSMase). nih.govnih.gov These carbamate analogs have demonstrated inhibitory activity against nSMase in the low micromolar range. nih.govnih.gov Structure-activity relationship (SAR) studies indicate that the nature of the acyl groups on the amino function is critical for inhibitory activity. nih.gov

CompoundEnzyme SourceIC₅₀ (µM)
Carbamate Analog 76Rat brain microsomes2.8
Carbamate Analog 77Rat brain microsomes1.8
N-acetyl derivative 78Rat brain microsomes>100
N-stearoyl derivative 79Rat brain microsomes>100

Data for sphingomyelin analogs with a carbamate moiety showing inhibitory activity on neutral sphingomyelinase (nSMase). nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions

The N-phenylpropyl group is a key structural feature in many pharmacologically active compounds, conferring affinity for various receptors. Analogs of this compound have been investigated for their ability to bind to opioid and sigma receptors, which are important targets in pain and neuropsychiatric research.

The N-phenylpropyl substituent is recognized for its role in conferring affinity for the mu (μ) opioid receptor. nih.gov Deconstruction analysis of complex opioid molecules has identified that a combination of a basic amine and a phenylpropyl group can be sufficient for binding to the μ-opioid receptor, even in the absence of the traditional tyrosine mimetic considered essential for opioid activity. nih.gov

Studies on a series of phenylpropyloxyethylamines with different N-substituents have determined their binding affinities for opioid receptor subtypes. Analogs containing the N-phenylpropyl group have shown notable affinity for the μ-opioid receptor with significant selectivity over the delta (δ) and kappa (κ) subtypes. nih.gov

Compoundμ-Opioid Receptor Kᵢ (nM)δ-Opioid Receptor Kᵢ (nM)κ-Opioid Receptor Kᵢ (nM)
N-methyl-N-phenylpropyl-2-(3-phenylpropoxy)ethanamine (Analog 38)15206650>10,000
2-(Cinnamyloxy)-N-methyl-N-phenethylethanamine (Analog 35)16806850>10,000

Binding affinities of deconstructed opioid analogs highlighting the contribution of the N-arylalkyl group. nih.gov

Sigma (σ) receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular proteins primarily located at the endoplasmic reticulum. nih.gov They are targets for a wide range of therapeutic compounds. Ligands containing an N-phenylpropyl group have been evaluated for their affinity at these receptors.

For example, N-phenylpropyl-N'-substituted piperazine (B1678402) ligands, such as SA4503, are known to bind to σ₁ receptors with high affinity. researchgate.net Competitive radioligand binding studies have been used to determine the Kᵢ values and selectivity of various compounds for both σ₁ and σ₂ receptors. nih.gov These studies have identified compounds with high affinity and selectivity for the σ₁ receptor, while often displaying low affinity for σ₂ receptors. nih.gov

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
Haloperidol (Reference)2.2 ± 0.3≥1000
SV1192.4 ± 0.3≥1000
LS-1272.8 ± 0.1Not reported
LS-1374.0 ± 0.2Not reported
RHM-1-86Low Affinity8.2 ± 0.8
SA45033.8Not reported

Binding affinities of various ligands at sigma-1 and sigma-2 receptors. researchgate.netnih.gov

Dopamine (B1211576) Transporter (DAT) Ligand Interactions

Research into the analogs of this compound has revealed significant interactions with the dopamine transporter (DAT). Molecular modifications of related structures, such as 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine, have led to the development of potent and selective DAT ligands. nih.gov

In studies evaluating the binding of these new molecules to DAT and the serotonin (B10506) transporter (SERT) in rat striatal membranes, some analogs demonstrated greater potency and selectivity for DAT compared to the reference compound GBR 12909. nih.gov Specifically, compounds where the aromatic phenyl group was replaced by a thiophene (B33073) moiety were among the most potent in the series. nih.gov This suggests that the 3-phenylpropyl group is a crucial component for high-affinity binding to the dopamine transporter.

The dopamine transporter is a key protein in regulating dopamine levels in the synapse and is a primary target for psychostimulant drugs like amphetamine and cocaine. plos.org The interaction of these analogs with DAT highlights their potential to modulate dopaminergic neurotransmission. Further investigations have explored how structural changes, such as introducing a double bond in the N-propyl side chain, affect binding activity, though this particular modification did not significantly influence their activities. nih.gov

Interactive Data Table: DAT and SERT Binding Affinities of Selected Analogs

Compound DAT IC50 (nM) SERT IC50 (nM) Selectivity (DAT/SERT)
Analog 9 6.6 223 33.8
Analog 19a 6.0 180 30.0

| GBR 12909 | 14.0 | 85 | 6.1 |

This table showcases the inhibitory concentrations (IC50) for the dopamine transporter (DAT) and serotonin transporter (SERT), along with the selectivity ratio. Lower IC50 values indicate higher binding affinity. Data sourced from J Med Chem. 1998 Feb 26;41(5):699-705. nih.gov

Muscarinic Receptor Binding (e.g., M3 Receptor)

The interaction of carbamate compounds with muscarinic receptors, a class of G protein-coupled receptors involved in numerous physiological functions, is an area of active investigation. nih.govnih.gov While direct binding data for this compound on the M3 receptor is not extensively detailed in the provided context, the broader class of carbamates is known to interact with the cholinergic system. nih.gov

Muscarinic receptors, including the M3 subtype, are subject to modulation by various agents that can alter their binding properties. nih.gov For instance, local anesthetics have been shown to inhibit M3 receptor signaling in a non-competitive manner. nih.gov Specifically, lidocaine (B1675312) was found to inhibit M3-signaling with an IC50 of 370 nM. nih.gov This is noteworthy as it indicates that the receptor possesses binding sites that can be targeted by small molecules, influencing its activity. The structural characteristics of a ligand, such as charge and the presence of specific moieties, can significantly impact its binding affinity and functional effect at the receptor. nih.gov

Modulation of Neurotransmitter Systems

The influence of this compound analogs extends to the broader modulation of neurotransmitter systems. Their potent interaction with the dopamine transporter (DAT) directly implies a significant effect on the dopaminergic system. nih.govnih.gov By inhibiting dopamine reuptake, these compounds can increase the concentration and duration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. plos.org

Carbamates as a chemical class are recognized for their impact on the nervous system, primarily through the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine and subsequent effects on both muscarinic and nicotinic receptors. nih.gov This modulation affects cholinergic neurotransmission, which is critical for a wide range of functions including cognition, mood, and behavior. nih.gov The ability of certain carbamates to modulate the Nrf2 signaling pathway also points to an indirect influence on neuronal health and response to oxidative stress, which can be a consequence of altered neurotransmitter metabolism. nih.gov

In Vitro Metabolic Transformation Pathways and Fate

Investigation of Phase 1 Metabolite Formation (e.g., N-Desalkylation, Hydroxylation)

The in vitro metabolism of carbamates, including ethyl carbamate, involves several Phase 1 reactions. nih.gov These are primarily oxidative processes catalyzed by enzymes such as cytochromes P450 (CYP). nih.gov Key Phase 1 metabolic pathways for compounds with alkylamino moieties include N-dealkylation and hydroxylation. nih.gov

N-dealkylation is a common metabolic route for secondary and tertiary amines. semanticscholar.org This process involves the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously breaks down to a dealkylated amine and an aldehyde. nih.govsemanticscholar.org For this compound, this could theoretically involve the removal of the ethyl group.

Hydroxylation is another significant Phase 1 reaction. This can occur at various positions on the molecule, such as the aromatic ring or the aliphatic side chain. nih.gov For example, studies on related compounds have shown that aromatic ring hydroxylation is a key metabolic pathway. nih.gov

Analysis of Conjugation Reactions (e.g., Sulfation)

Following Phase 1 metabolism, the resulting metabolites can undergo Phase 2 conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. While specific data on the sulfation of this compound is not available in the provided results, it is a known conjugation pathway for hydroxylated metabolites.

Role of Cytochrome P450 (CYP) Enzymes in Metabolism

Cytochrome P450 (CYP) enzymes are central to the Phase 1 metabolism of a vast number of xenobiotics, including carbamates. nih.gov Studies on ethyl carbamate have specifically implicated CYP2E1 in its metabolism. nih.govnih.gov

In murine liver and lung microsomes, CYP2E1 has been shown to be a key enzyme responsible for the metabolic activation of ethyl carbamate. nih.govnih.gov Inhibition of CYP2E1 activity significantly reduces the metabolism of ethyl carbamate. nih.govnih.gov For instance, incubations with an inhibitory CYP2E1 antibody abolished the reduction in N-nitrosodimethylamine (NDMA) demethylase activity caused by ethyl carbamate. nih.govaminer.org This highlights the specific role of this CYP isozyme in the biotransformation of the carbamate structure. The metabolism of ethyl carbamate is also mediated by carboxylesterases, indicating that multiple enzyme systems can be involved. nih.govnih.gov

Interactive Data Table: Enzymes Involved in Ethyl Carbamate Metabolism

Enzyme Role in Metabolism Tissue Studied
CYP2E1 Oxidative Metabolism Liver, Lung

| Carboxylesterase (Hydrolase A) | Hydrolysis | Liver, Lung |

This table summarizes the key enzymes identified in the metabolism of ethyl carbamate and the tissues in which these activities have been observed. Data sourced from multiple studies on ethyl carbamate metabolism. nih.govnih.gov

Mechanistic Studies of Biological Impact

The biological effects of carbamates are diverse, largely stemming from their ability to interact with key enzymes and proteins. The structural features of these molecules, particularly the carbamate moiety and its substituents, dictate their specific targets and inhibitory potency.

Antimicrobial Action Mechanisms (e.g., Antichlamydial Activity)

The antimicrobial potential of carbamates has been an area of significant research interest. While direct studies on the antichlamydial activity of this compound are not available, research on analogous structures suggests potential mechanisms. One prominent hypothesis centers on the inhibition of essential enzymes within the pathogen. For instance, studies on other carbamate derivatives have pointed towards the disruption of crucial metabolic pathways necessary for bacterial survival and replication.

In the broader context of antimicrobial carbamates, the mechanism often involves the carbamoylation of active site serine or cysteine residues in target enzymes, leading to their inactivation. This is a known mechanism for carbamate insecticides, which target acetylcholinesterase in a similar manner. nih.govnih.govmdpi.commdpi.com It is plausible that a similar interaction could occur with essential chlamydial enzymes. However, without specific studies, this remains a point of scientific conjecture. The selectivity of such compounds for microbial over host enzymes is a critical factor for their therapeutic potential. mdpi.com

Studies on Oat Seed Germination Inhibition

The herbicidal properties of carbamates are well-established, and their mechanism of action often involves the disruption of fundamental cellular processes in plants. Research into N-substituted aryl and alkyl carbamates has demonstrated their inhibitory effects on the germination of oat seeds. researchgate.net The primary mechanism for many carbamate herbicides is the inhibition of mitosis (cell division) by interfering with the assembly of microtubules. Microtubules are essential for the formation of the spindle fibers that segregate chromosomes during cell division. By disrupting this process, carbamate herbicides can halt the growth of seedlings.

Another potential mechanism for germination inhibition is the interference with lipid synthesis, a critical process for providing the energy and structural components required for a new plant to grow. The specific structure of the carbamate, including the nature of the N-substituent and the alcohol moiety, plays a crucial role in determining its herbicidal activity and the specific biochemical target.

A comparative analysis of various N-substituted carbamates has shown a clear structure-activity relationship in the inhibition of oat seed germination. researchgate.net This suggests that the N-(3-phenylpropyl) group of the titular compound likely plays a significant role in its interaction with the target site in oat seedlings.

Potential Mechanism of Action Affected Process General Class of Compound
Enzyme Inhibition (e.g., Acetylcholinesterase)Neurotransmission (in insects), potentially other enzymatic processesCarbamates nih.govnih.govmdpi.commdpi.com
Mitosis InhibitionCell DivisionCarbamate Herbicides
Lipid Synthesis InhibitionEnergy and Structural Component ProductionCarbamate Herbicides

Structure Activity Relationship Sar Studies of Ethyl N 3 Phenylpropyl Carbamate Derivatives

Influence of the N-(3-phenylpropyl) Moiety on Biological Potency and Selectivity

The N-(3-phenylpropyl) group is a critical determinant of the biological profile of this class of carbamates, providing a specific combination of lipophilicity, conformational flexibility, and potential for non-covalent interactions. The importance of this moiety can be deconstructed by examining its constituent parts: the propyl chain and the terminal phenyl ring.

The length of the N-alkyl chain is a key factor influencing activity and stability. Studies on various N-alkyl carbamates have shown that chain length can dramatically affect interactions with biological targets and metabolic enzymes. For instance, in a series of biphenyl-3-yl alkylcarbamates designed as fatty acid amide hydrolase (FAAH) inhibitors, replacing a larger N-cyclohexyl group with a small N-methyl group led to a tenfold decrease in stability in plasma. nih.gov Increasing the chain length from methyl to n-butyl and n-hexyl did not fully recover this stability, indicating that an optimal chain length and bulk are required for favorable interactions and resistance to hydrolysis. nih.gov Similarly, research on carbamate-linked organosilanes demonstrated that the alkyl chain length (from C8 to C14) has a profound effect on the templating of zeolite morphology, a principle that translates to the specific spatial requirements within a biological receptor. epa.gov The three-carbon propyl chain in the N-(3-phenylpropyl) moiety likely provides an ideal conformational flexibility, allowing the terminal phenyl group to position itself optimally within a binding pocket.

The terminal phenyl group itself is crucial for establishing specific binding interactions, particularly π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a receptor or enzyme active site. nih.gov In studies of phenothiazine (B1677639) carbamates, π-π interactions between the aromatic moiety and tyrosine (Y332) and phenylalanine (F329) residues in butyrylcholinesterase were found to be responsible for a unique reversible inhibition mechanism. nih.gov This highlights the potential for the phenyl group of the N-(3-phenylpropyl) moiety to engage in similar critical interactions that define the compound's potency and selectivity. The combination of the flexible propyl linker and the aromatic ring allows the molecule to span a binding site, anchoring via specific hydrophobic and aromatic interactions.

Effects of Substitutions on the Carbamate (B1207046) Scaffold and Aromatic Ring

Modifications to the core carbamate structure and the phenyl ring are classic strategies for fine-tuning the electronic, steric, and hydrophobic properties of a lead compound.

The introduction of electron-withdrawing groups (EWGs) onto the aromatic ring of N-aryl or N-phenylalkyl carbamates can significantly modulate their biological activity. Halogens (F, Cl, Br) and trifluoromethyl (CF₃) groups are particularly common modifications due to their ability to alter a molecule's lipophilicity, metabolic stability, and electronic distribution.

In a study of N-aryl carbamates with antifungal properties, the presence and position of halogens were found to be critical. nih.gov For example, di-substituted N-aryl carbamates, such as the 2,3-dichloro and 2,4-dichloro derivatives, exhibited promising broad-spectrum antifungal activity. nih.gov The introduction of a trifluoromethyl group (CF₃) also enhanced antifungal activity. nih.govresearchgate.net This is often attributed to the increased lipophilicity and metabolic stability that fluorine-containing groups can confer upon a molecule. researchgate.net The 3,5-ditrifluoromethyl N-aryl carbamate derivative, in particular, showed potent activity against the fungus F. oxysporum. nih.govresearchgate.net These findings underscore the principle that strong EWGs can enhance potency, a concept also seen in other classes of bioactive molecules where EWGs on an aromatic ring lead to increased anticancer activity.

The following table summarizes the antifungal activity of selected N-aryl carbamate derivatives with electron-withdrawing substituents.

Compound IDSubstituent(s) on N-phenyl RingTarget FungusBiological ActivityReference
1s2,3-dichloroB. cinerea>60% inhibition @ 50 µg/mL nih.gov
1t2,4-dichloroB. cinerea>70% inhibition @ 50 µg/mL nih.gov
1af3-chloro-4-fluoroF. graminearumEC₅₀ = 12.50 µg/mL nih.govresearchgate.net
1z3,5-ditrifluoromethylF. oxysporumEC₅₀ = 16.65 µg/mL nih.govresearchgate.net
1ag2,3-dichloro-4-fluoroVarious Fungi>70% inhibition @ 50 µg/mL nih.gov

Studies comparing different N-alkyl groups have demonstrated that both the size and shape of the substituent are crucial. In the context of FAAH inhibitors, a primary or secondary carbon attached to the nitrogen is generally well-tolerated, whereas bulky tertiary carbons, like in an adamantyl group, can lead to a drop in potency. nih.gov The stability of the carbamate bond itself is also highly dependent on the N-substituent. For O-biphenyl-3-yl carbamates, replacing an N-cyclohexyl group with a smaller N-methyl group significantly reduced the half-life in plasma, an effect that was not fully reversed by using longer chains like n-hexyl. nih.gov This suggests a complex relationship where the substituent must fit within a specific binding pocket while also sterically shielding the carbamate linkage from hydrolysis.

Aryl carbamates, where the nitrogen is directly attached to an aromatic ring, represent another major class of derivatives. These compounds often exhibit distinct biological activities. For example, aryl carbamates with an oxamate (B1226882) moiety have shown selective anti-proliferative activity against cancer cell lines, whereas analogous aryl ureas were inactive. mdpi.comresearchgate.net The electronic properties of the aryl ring and its substituents are key modulators of activity.

The table below illustrates how variations in N-substituents affect the stability of O-biphenyl-3-yl carbamates in rat plasma.

CompoundN-SubstituentHalf-life in Plasma (t½, min)Reference
1Cyclohexyl42.7 nih.gov
3Methyl3.8 nih.gov
4Isopropyl20.3 nih.gov
5n-Butyl19.3 nih.gov
6n-Hexyl7.5 nih.gov

Stereochemical Influences on Receptor Binding and Enzyme Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to molecular recognition in biological systems. Chiral centers within ethyl N-(3-phenylpropyl)carbamate derivatives can lead to stereoisomers (enantiomers or diastereomers) that may exhibit vastly different potencies, selectivities, and even mechanisms of action.

The interaction between a small molecule and a protein binding site is highly specific, akin to a key fitting into a lock. Even a subtle change in the spatial orientation of a functional group can disrupt or enhance critical binding interactions. For instance, in the development of inhibitors for N-acylethanolamine acid amidase (NAAA), the stereochemistry at the 3-position of the 2-oxo-3-azetidinyl ring was a primary determinant of inhibitory efficacy. nih.gov This highlights that the precise 3D arrangement of the carbamate and its flanking groups is essential for effective enzyme inhibition.

Furthermore, stereochemistry can govern the mechanism of enzyme inhibition. Studies on phenothiazine carbamates revealed a fascinating difference in how they inhibit two related enzymes: they act as pseudoirreversible inhibitors of acetylcholinesterase but as reversible inhibitors of butyrylcholinesterase. nih.gov This was attributed to a specific π-π stacking interaction between the phenothiazine moiety and aromatic residues in the butyrylcholinesterase active site, an interaction that is highly dependent on the precise stereochemical fit. nih.gov Similarly, the synthesis of aminoiminohexitols via carbamate annulation showed that the diastereoselectivity of the cyclization reaction was heavily influenced by the substitution patterns of the precursor molecules, with the resulting isomers showing distinct glycosidase inhibitory profiles. nih.gov These examples underscore that for derivatives of this compound, any introduced chirality would likely have a profound impact on receptor binding and enzyme interactions.

Correlation of Computational Descriptors with Biological Activity

Quantitative structure-activity relationship (QSAR) is a computational methodology that seeks to build predictive models correlating the chemical structure of compounds with their biological activity. elsevierpure.commst.dkyoutube.com By identifying key molecular descriptors, QSAR can guide the rational design of more potent and selective analogs.

For carbamate derivatives, QSAR studies have successfully identified several critical descriptors. In the context of acetylcholinesterase (AChE) inhibitors, 3D-QSAR models have revealed the importance of steric, electrostatic, and hydrophobic fields. nih.gov Hydrophobicity was found to be a major contributing factor, which aligns with the presence of a large, hydrophobic gorge in the AChE active site. nih.gov 2D-QSAR models for carbamate-based AChE inhibitors have also been developed, identifying descriptors such as the Connolly Accessible Area (a measure of molecular surface area) and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) as significant predictors of activity. plos.orgnih.gov

The E-LUMO is a particularly important electronic descriptor, as it relates to the electrophilicity of the carbamate carbonyl carbon. A lower LUMO energy implies a more electrophilic carbon, which is more susceptible to nucleophilic attack by a serine residue in the active site of enzymes like cholinesterases or FAAH. Indeed, a direct relationship has been observed between the LUMO energy of O-aryl carbamates and their rate of alkaline hydrolysis, which serves as a proxy for their reactivity and chemical stability. nih.gov

Molecular docking and molecular dynamics (MD) simulations provide further atomic-level insights. nih.gov Docking predicts the preferred binding pose of a ligand in a receptor's active site, while MD simulations assess the stability of the ligand-protein complex over time. acs.orgnih.govmdpi.com For flavonoid carbamate hybrids, docking studies identified key hydrogen bonding and hydrophobic interactions, but also revealed that a strong predicted binding affinity does not always translate to potent inhibition, highlighting the complexity of real biological systems. nih.gov These computational tools are invaluable for rationalizing observed SAR data and for predicting the activity of novel, unsynthesized derivatives of this compound. researchgate.net

Q & A

Q. What are the established synthetic routes for Ethyl N-(3-phenylpropyl)carbamate, and how do reaction conditions influence yield?

The compound can be synthesized via nickel-catalyzed reductive alkylation. For example, tert-butyl (3-phenylpropyl)carbamate (structurally analogous) was prepared using bromobenzene and tert-butyl (3-bromopropyl)carbamate in the presence of 4,4’-dimethoxy-2,2’-bipyridine as a ligand, yielding 79% at 60°C over 13–17 hours . Key factors affecting yield include:

  • Catalyst selection : Ligands like 1,10-phenanthroline may alter reaction efficiency.
  • Temperature control : Maintaining 60°C ensures optimal reaction kinetics.
  • Reagent stoichiometry : A 1:1 molar ratio of aryl halide to carbamate precursor minimizes side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Essential for confirming the carbamate backbone and phenylpropyl substituents. For example, tert-butyl (3-phenylpropyl)carbamate exhibited distinct shifts for the tert-butyl group (δ ~1.4 ppm) and aromatic protons (δ ~7.2–7.4 ppm) .
  • GC-MS : Validates molecular weight (e.g., m/z 261 for a related carbamate) and detects impurities .
  • IR spectroscopy : Identifies carbamate C=O stretching (~1700 cm<sup>−1</sup>) and N-H bending (~1550 cm<sup>−1</sup>) .

Q. What safety protocols are recommended for handling carbamate derivatives during synthesis?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to mitigate skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste disposal : Segregate carbamate-containing waste to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low-yield issues in nickel-catalyzed carbamate synthesis?

  • Catalyst screening : Test alternative ligands (e.g., phenanthroline derivatives) to enhance electron transfer .
  • Solvent effects : Polar aprotic solvents like THF may improve solubility of intermediates.
  • Temperature gradients : Gradual heating (e.g., 30°C → 60°C) reduces decomposition of sensitive reagents .
  • Additives : DMAP (4-dimethylaminopyridine) can accelerate coupling steps in multi-component reactions .

Q. How should researchers address contradictions in <sup>1</sup>H NMR data when impurities are suspected?

  • Purification : Re-crystallize the product using ethyl acetate/hexane mixtures to remove unreacted starting materials .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish phenylpropyl chain protons from aromatic regions .
  • Spiking experiments : Add authentic samples of suspected impurities to identify extraneous peaks .

Q. What computational methods aid in predicting the metabolic pathways or toxicity of this compound?

  • DFT calculations : Model hydrolysis pathways (e.g., cleavage of the carbamate ester bond) to predict metabolites .
  • Molecular docking : Simulate interactions with enzymes like acetylcholinesterase to assess neurotoxic potential .
  • QSAR models : Correlate structural features (e.g., logP, steric bulk) with toxicity data from analogous carbamates .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like oligomerization .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
  • Workup optimization : Liquid-liquid extraction with dichloromethane/water efficiently isolates the product .

Methodological Considerations

  • Contradiction analysis : Compare yields from ligand-variant protocols (e.g., 72% with 4,4’-dimethoxy-2,2’-bipyridine vs. 79% with 1,10-phenanthroline) to identify catalyst-dependent pathways .
  • Data validation : Cross-reference NMR shifts with databases (e.g., CRC Handbook ) to confirm assignments.

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Ethyl N-(3-phenylpropyl)carbamate
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Ethyl N-(3-phenylpropyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.